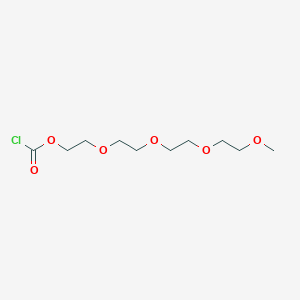

Methyl-PEG4-acyl chloride

Übersicht

Beschreibung

Methyl-PEG4-acyl chloride is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are crucial in the development of PROTAC molecules, which are designed to selectively degrade target proteins within cells by leveraging the ubiquitin-proteasome system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl-PEG4-acyl chloride can be synthesized through the reaction of methyl-PEG4-alcohol with thionyl chloride or oxalyl chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The reaction is carried out at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The process includes purification steps such as distillation or recrystallization to obtain high-purity products suitable for research and development purposes .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl-PEG4-acyl chloride primarily undergoes nucleophilic acyl substitution reactions. These reactions involve the replacement of the acyl chloride group with various nucleophiles, such as amines, alcohols, or water .

Common Reagents and Conditions

Amines: React with this compound to form amides. This reaction typically occurs at room temperature in the presence of a base such as triethylamine.

Alcohols: React to form esters. This reaction is often catalyzed by a base and carried out under anhydrous conditions.

Water: Hydrolyzes this compound to form the corresponding carboxylic acid.

Major Products

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Carboxylic Acids: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Linker in Synthesis : Methyl-PEG4-acyl chloride serves as a linker in the synthesis of complex molecules, enabling the construction of diverse chemical entities with tailored properties. Its unique PEG chain length provides an optimal balance between solubility and flexibility, which is essential for effective molecular interactions.

Biology

- Protein Degradation Studies : The compound is employed in research focused on understanding protein degradation pathways. By utilizing PROTACs that incorporate this compound, researchers can investigate the mechanisms by which specific proteins are targeted and degraded within cells .

Medicine

- Therapeutic Applications : this compound is being investigated for its potential in therapeutic applications, particularly in targeted protein degradation strategies that could lead to novel treatments for various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Wirkmechanismus

Methyl-PEG4-acyl chloride functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby selectively reducing the levels of specific proteins within cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl-PEG2-acyl chloride

- Methyl-PEG6-acyl chloride

- Methyl-PEG8-acyl chloride

Uniqueness

Methyl-PEG4-acyl chloride is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly suitable for the synthesis of PROTACs, where the linker length can significantly impact the efficacy and selectivity of the resulting molecules .

Biologische Aktivität

Methyl-PEG4-acyl chloride is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These compounds have gained significant attention in drug discovery due to their ability to selectively degrade target proteins, offering a novel approach to combat diseases such as cancer and antibiotic-resistant infections. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHClO

- Molecular Weight : 270.71 g/mol

- CAS Number : 62124-69-0

The compound features a hydrophilic PEG backbone, enhancing solubility and bioavailability, which is crucial for its application in PROTAC development.

This compound serves primarily as a linker in PROTACs, facilitating the conjugation of ligands that bind to target proteins and E3 ligases. This dual-targeting mechanism leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The unique properties of PEG linkers, including flexibility and solubility, contribute to the effectiveness of PROTACs in cellular environments.

Biological Activity Data

| Parameter | Value |

|---|---|

| IC50 (in vitro) | Varies based on target |

| Target Proteins | Various (e.g., MYC, BCL2) |

| In vivo Efficacy | Demonstrated in animal models |

| Solubility | High due to PEG structure |

Case Studies

-

MYC Targeting PROTACs

A study demonstrated that PROTACs utilizing this compound effectively degraded MYC, a transcription factor implicated in many cancers. The treatment resulted in reduced MYC levels and inhibited tumor growth in xenograft models, showcasing its potential as an anti-cancer agent . -

BCL2 Inhibition

Another investigation focused on using this compound in PROTACs aimed at BCL2, a protein that promotes cell survival. The results indicated that these PROTACs could induce apoptosis in BCL2-dependent cancer cells, highlighting their therapeutic promise against hematological malignancies .

Research Findings

Recent research has explored various aspects of this compound's biological activity:

- Selectivity and Efficacy : Studies indicate that PROTACs with this linker show improved selectivity towards their targets with minimal off-target effects compared to traditional small molecules .

- Resistance Mechanisms : Research has also addressed how PROTACs can overcome resistance mechanisms seen with conventional therapies. For instance, the ability to degrade proteins rather than merely inhibiting them can prevent the resurgence of resistant cell populations .

Eigenschaften

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO6/c1-13-2-3-14-4-5-15-6-7-16-8-9-17-10(11)12/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNFSOCHAKDRBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596927 | |

| Record name | 2,5,8,11-Tetraoxatridecan-13-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62124-69-0 | |

| Record name | 2,5,8,11-Tetraoxatridecan-13-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.